3-(Cyclopentylthio)-1-propanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16OS |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-cyclopentylsulfanylpropan-1-ol |
InChI |
InChI=1S/C8H16OS/c9-6-3-7-10-8-4-1-2-5-8/h8-9H,1-7H2 |
InChI Key |
RHHYEERMUMDCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SCCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyclopentylthio 1 Propanol
Chemo- and Regioselective Synthetic Routes
The selective formation of 3-(cyclopentylthio)-1-propanol requires precise control over the reaction to prevent the formation of byproducts. Key to this is the development of synthetic pathways that favor the desired connectivity and avoid reactions at other functional groups.
Development of Novel Reaction Pathways
The primary route for the synthesis of this compound involves the nucleophilic addition of cyclopentanethiol (B157770) to a suitable three-carbon electrophile. One of the most effective methods for this transformation is the thia-Michael addition. chemicalbook.comntu.edu.tw This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, acrolein or other acrylic acid derivatives can serve as the Michael acceptor.
Another viable pathway is the nucleophilic substitution of a 3-halopropanol, such as 3-chloro-1-propanol, with cyclopentanethiol. scielo.brgoogle.com This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. A patent has described the preparation of this compound, which can be further reacted to produce other compounds. google.com
More recent advancements have explored the use of S-alkylisothiouronium salts as odorless and stable alternatives to volatile thiols. organic-chemistry.org The reaction of an S-cyclopentylisothiouronium salt with an appropriate Michael acceptor in water under alkaline conditions presents a promising and more environmentally friendly synthetic route. organic-chemistry.org
Optimization of Reaction Conditions and Catalytic Systems
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the catalytic system employed. For the thia-Michael addition, both base and acid catalysis have been explored to enhance reaction rates and yields.
Base-Catalyzed Thia-Michael Addition:
Basic catalysts, such as lithium hydroxide, have been shown to be highly effective for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. tandfonline.com The base facilitates the deprotonation of the thiol, increasing its nucleophilicity.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiOH | Solvent-free | Room Temp | 1-4 | High |
| KF/Al₂O₃ | Solvent-free | Room Temp | 2-5 | >90 |
| KF/Al₂O₃ | Glycerin | Room Temp | 2-4 | ~70-95 |
| Amberlyst® A21 | Solvent-free | Room Temp | 3 | High |
This table presents a summary of typical conditions for base-catalyzed thia-Michael additions, which are applicable to the synthesis of this compound. scielo.brtandfonline.commdpi.com
Optimization of Catalytic Systems:
Research into various catalytic systems has demonstrated the potential for highly efficient and selective syntheses. For instance, iminophosphorane-based organocatalysts have been successfully employed in the enantioselective sulfa-Michael addition of thiols to β-substituted-α,β-unsaturated esters, suggesting a potential route for the chiral synthesis of this compound derivatives. rsc.org The optimization of such a system would involve screening different catalyst structures, solvents, and temperatures to maximize both yield and enantioselectivity.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals. tandfonline.comsioc-journal.cnacs.org
Solvent-Free or Environmentally Benign Solvent Protocols
A significant advancement in the green synthesis of thioethers is the development of solvent-free reaction conditions. tandfonline.commdpi.com Performing the thia-Michael addition of cyclopentanethiol to an α,β-unsaturated acceptor without a solvent not only reduces waste but can also lead to shorter reaction times and higher yields. tandfonline.com
The use of environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent, and methods using S-alkylisothiouronium salts as thiol equivalents have been developed to be performed in aqueous media. organic-chemistry.org Non-ionic surfactants like Triton-X-100 have also been investigated as a recyclable reaction medium for thia-Michael additions, offering an alternative to volatile organic compounds. asianpubs.org Glycerin, a biodegradable and renewable resource, has also been successfully used as a solvent for the Michael addition of thiols. scielo.br
| Solvent/Condition | Catalyst | Advantages |
| Solvent-free | LiOH, KF/Al₂O₃, Amberlyst® A21 | Reduced waste, faster reactions, high yields. tandfonline.commdpi.com |
| Water | NaOH (with S-alkylisothiouronium salts) | Environmentally benign, use of odorless thiol equivalents. organic-chemistry.org |
| Triton-X-100 | None (self-catalyzing medium) | Recyclable, non-toxic, avoids traditional catalysts. asianpubs.org |
| Glycerin | KF/Al₂O₃ | Renewable, biodegradable, recyclable. scielo.br |
This table highlights green solvent and solvent-free approaches applicable to the synthesis of this compound.
Catalyst Recycling and Reusability Studies
The development of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netum.edu.mt For the synthesis of this compound, several recyclable catalytic systems have been investigated for the thia-Michael addition.
Amberlyst® A21, a polymeric resin, has been used as a recyclable heterogeneous catalyst for the solvent-free thia-Michael addition of thiols. mdpi.comum.edu.mt Studies have shown that this catalyst can be recovered by simple filtration and reused for at least five consecutive cycles without a significant loss of activity. mdpi.comum.edu.mt
Magnetically separable catalysts, such as AlCl₃ immobilized on magnetic nanoparticles (AlCl₃@MNPs), have also been developed for thia-Michael additions. sioc-journal.cn These catalysts can be easily recovered using an external magnetic field and have demonstrated high reusability over multiple reaction cycles. sioc-journal.cn
Mechanistic Investigations of this compound Formation
The formation of this compound via the thia-Michael addition proceeds through a well-established conjugate addition mechanism. The reaction is initiated by the activation of the thiol by a base or an acid.
In a base-catalyzed mechanism, the base abstracts the acidic proton from cyclopentanethiol to form the cyclopentylthiolate anion. This potent nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl compound. The resulting enolate is then protonated by a proton source, which could be the conjugate acid of the base or the solvent, to yield the final product, this compound.
In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of the Michael acceptor, which increases the electrophilicity of the β-carbon. The neutral thiol then attacks the activated β-carbon, and a subsequent deprotonation of the resulting intermediate affords the final product.
The use of non-ionic surfactants like Triton-X-100 as a reaction medium is proposed to proceed via a mechanism where the hydroxyl group of the surfactant interacts with the thiol, weakening the S-H bond and enhancing the nucleophilicity of the sulfur atom for addition to the electron-deficient alkene. asianpubs.org
Reaction Pathway Elucidation
The elucidation of the reaction pathway is fundamental to understanding the mechanism of formation of this compound. The reaction is generally understood to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.
Key Steps in the Reaction Pathway:
Deprotonation of Cyclopentyl Mercaptan: The synthesis is initiated by the deprotonation of cyclopentyl mercaptan with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The acidic proton of the thiol group is abstracted by the hydride ion, generating cyclopentylthiolate anion and hydrogen gas. googleapis.com
Reactants: Cyclopentyl mercaptan, Sodium hydride
Products: Sodium cyclopentylthiolate, Hydrogen gas
Solvent: N,N-Dimethylformamide (DMF)
Nucleophilic Attack: The generated cyclopentylthiolate anion is a potent nucleophile. It attacks the carbon atom bearing the halogen in the 3-halopropanol (e.g., 3-bromo-1-propanol). The attack occurs from the backside of the carbon-halogen bond, which is characteristic of an S(_N)2 reaction.
Transition State Formation: As the nucleophile approaches the electrophilic carbon, a transition state is formed where the sulfur-carbon bond is partially formed, and the carbon-halogen bond is partially broken. The geometry around the carbon atom is trigonal bipyramidal.
Product Formation: The reaction concludes with the complete cleavage of the carbon-halogen bond, leading to the formation of this compound and a halide salt (e.g., sodium bromide) as a byproduct.
Computational studies, although not specifically reported for this exact reaction, on analogous S(_N)2 reactions involving thiolates provide strong evidence for this concerted mechanism. These studies often highlight the influence of the solvent in stabilizing the charged nucleophile and the leaving group.
Kinetic Studies and Transition State Analysis
Kinetic studies are essential for quantifying the rate of the reaction and understanding the factors that influence it. For the synthesis of this compound via the S(_N)2 pathway, the reaction is expected to follow second-order kinetics.
Rate Law: Rate = k[Cyclopentylthiolate][3-Halopropanol]
Where:
k is the rate constant.
[Cyclopentylthiolate] is the concentration of the cyclopentylthiolate anion.
[3-Halopropanol] is the concentration of the 3-halopropanol.
The rate of the reaction is influenced by several factors:
Nature of the Leaving Group: The rate of reaction is dependent on the ability of the leaving group to depart. For 3-halopropanols, the reaction rate would be expected to follow the order I > Br > Cl, as iodide is the best leaving group among the common halogens due to its lower bond strength with carbon and greater stability as an anion.
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation (e.g., Na) without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.
Transition State Analysis:
The transition state of the S(_N)2 reaction is a high-energy, transient species. Its structure and energy determine the activation energy of the reaction.
| Parameter | Description |
| Geometry | Trigonal bipyramidal arrangement around the central carbon atom. |
| Bonding | Partial formation of the C-S bond and partial breaking of the C-X (X = halogen) bond. |
| Charge Distribution | The negative charge is distributed between the incoming nucleophile (sulfur) and the outgoing leaving group (halogen). |
Computational chemistry can be employed to model the transition state. Techniques such as Density Functional Theory (DFT) can provide insights into the geometry, energy, and vibrational frequencies of the transition state, allowing for a more detailed understanding of the reaction dynamics. While specific computational studies on the synthesis of this compound are not prevalent in the literature, data from related systems can be used to approximate the energetic profile of this reaction.
Chemical Reactivity and Derivatization Strategies for 3 Cyclopentylthio 1 Propanol
Reactivity of the Hydroxyl Moiety
The terminal hydroxyl group of 3-(Cyclopentylthio)-1-propanol undergoes reactions typical of primary alcohols, including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com For instance, reaction with acetic acid would yield 3-(cyclopentylthio)propyl acetate. The reaction is an equilibrium process, and using the alcohol in excess or removing water as it forms can drive the reaction towards the ester product. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid (H₂SO₄) and tosic acid (TsOH), are commonly employed. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used for a more rapid and often irreversible esterification.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting this compound with sodium hydride followed by the addition of methyl iodide would produce 1-(cyclopentylthio)-3-methoxypropane.
Oxidation and Reduction Transformations
Oxidation: The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.orglibretexts.org Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the selective oxidation to the corresponding aldehyde, 3-(cyclopentylthio)propanal. libretexts.org Stronger oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in acidic solution, will typically oxidize the primary alcohol all the way to the carboxylic acid, 3-(cyclopentylthio)propanoic acid. wikipedia.orglibretexts.org
Reduction: While the hydroxyl group itself is not reducible, derivatives formed from it can be. For example, if the hydroxyl group is first converted to a tosylate, this derivative can undergo reduction with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane, cyclopentyl propyl sulfide.
Selective Functionalization Studies
Selective functionalization of molecules with multiple reactive sites is a key area of synthetic chemistry. sioc-journal.cnresearchgate.net For this compound, the differential reactivity of the hydroxyl group and the thioether linkage allows for selective transformations. For instance, the hydroxyl group can be selectively protected using a variety of protecting groups, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). This protection allows for chemical modifications to be carried out on the thioether moiety without affecting the hydroxyl group. Subsequent deprotection of the hydroxyl group would then yield a derivative functionalized only at the sulfur atom. Conversely, the thioether can be oxidized to a sulfoxide (B87167) or sulfone while leaving the alcohol group intact under specific conditions.
Reactivity of the Thioether Linkage
The sulfur atom in the thioether linkage of this compound exhibits its own characteristic reactivity, primarily involving oxidation and its nucleophilic/electrophilic character.
Oxidation to Sulfoxides and Sulfones
The thioether can be readily oxidized to a sulfoxide and subsequently to a sulfone. msu.edunih.gov The choice of oxidizing agent and stoichiometry determines the final product. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can be used to convert the thioether to 3-(cyclopentylsulfinyl)-1-propanol (the sulfoxide). nih.gov Using an excess of a stronger oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or continued oxidation with m-CPBA, will further oxidize the sulfoxide to 3-(cyclopentylsulfonyl)-1-propanol (the sulfone). rsc.org The oxidation state of the sulfur significantly alters the chemical and physical properties of the molecule, increasing its polarity.
| Oxidizing Agent | Product |
| Hydrogen Peroxide (H₂O₂) (1 equiv.) | 3-(Cyclopentylsulfinyl)-1-propanol |
| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 3-(Cyclopentylsulfinyl)-1-propanol |
| Potassium Permanganate (KMnO₄) or excess m-CPBA | 3-(Cyclopentylsulfonyl)-1-propanol |
Exploration of 3 Cyclopentylthio 1 Propanol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Biologically Relevant Molecules (Non-Human Context)
The bifunctional nature of 3-(Cyclopentylthio)-1-propanol, possessing both a nucleophilic thiol (after potential cleavage) or a modifiable thioether and a hydroxyl group, makes it a theoretically attractive precursor for constructing more complex molecules.
While no specific instances of this compound being used in the total synthesis of natural products have been reported, its structural components are present in various biologically active molecules. The cyclopentane (B165970) ring is a common motif in natural products, and the thioether linkage is found in compounds such as biotin (B1667282) and certain antibiotics. The propanol (B110389) chain offers a convenient handle for further functionalization or extension of a carbon skeleton.
Hypothetically, this compound could be utilized to introduce the cyclopentylthio group into a larger molecular framework. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling its incorporation into a variety of synthetic routes.
The development of molecular probes to investigate biological mechanisms often requires the synthesis of analogues of naturally occurring molecules. The thioether group in this compound could be a site for modification. For instance, oxidation of the thioether to a sulfoxide (B87167) or sulfone could modulate the electronic properties and steric bulk of a molecule, providing a tool to study enzyme-substrate interactions or receptor binding.
The cyclopentyl group offers a lipophilic component that could influence the pharmacokinetic properties of a potential probe, such as membrane permeability.
Application in Materials Science Research
The presence of a hydroxyl group and a thioether linkage suggests that this compound could find applications in the development of new materials, although specific research in this area is not currently available.
The primary alcohol functionality allows this compound to be a potential monomer for the synthesis of polyesters or polyethers. The thioether linkage within the polymer backbone could impart specific properties, such as improved thermal stability or a higher refractive index compared to their all-oxygen analogues.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer/Reaction Condition | Resulting Linkage | Potential Polymer Properties |
| Polyester | Dicarboxylic acid | Ester | Increased refractive index, altered thermal stability |
| Polyether | Dehydration | Ether | Flexibility, potential for metal coordination |
| Polyurethane | Diisocyanate | Urethane | Elastomeric properties, adhesion |
This table is hypothetical and based on the known reactivity of alcohols.
Thioether-containing molecules can be used to modify the surfaces of materials. The thioether can act as a ligand for metal surfaces or be incorporated into self-assembled monolayers. The hydroxyl group of this compound could be further functionalized to introduce other chemical moieties onto a surface. This could be relevant in the development of sensors, corrosion inhibitors, or biocompatible coatings.
Stereoselective Applications of this compound Derivatives
There is no available research on the stereoselective applications of derivatives of this compound. For this compound to be used in stereoselective synthesis, it would first need to be resolved into its enantiomers or diastereomers, or a chiral center would need to be introduced into the molecule.
Hypothetically, if a chiral derivative were prepared, for example, by introducing a substituent on the cyclopentyl ring or the propanol chain, it could be explored as a chiral ligand for asymmetric catalysis or as a chiral building block in the synthesis of enantiomerically pure compounds.
Table 2: Hypothetical Chiral Derivatives of this compound and Potential Applications
| Chiral Derivative Structure | Potential Application | Rationale |
| Introduction of a stereocenter on the cyclopentyl ring | Chiral ligand in asymmetric metal catalysis | The thioether and alcohol could act as coordinating groups to a metal center, creating a chiral environment. |
| Enzymatic resolution of a racemic ester derivative | Chiral building block | Provides access to enantiomerically pure starting materials for the synthesis of complex targets. |
This table is speculative and illustrates potential research directions.
Chiral Auxiliary Development
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. rsc.org An effective chiral auxiliary must be easily attached to the substrate, exert a high degree of stereochemical control over a reaction, and be readily removable from the product without racemization. nih.gov The development of novel chiral auxiliaries is a continuous effort in organic synthesis to achieve higher efficiency and selectivity in the creation of enantiomerically pure compounds. nih.govacs.org
The structural characteristics of this compound, featuring a primary alcohol, a thioether linkage, and a cyclopentyl group, offer a basis for its hypothetical consideration as a precursor to a chiral auxiliary. The primary alcohol group provides a straightforward point of attachment to a prochiral substrate, for instance, through esterification with a carboxylic acid. The stereochemical outcome of subsequent reactions, such as alkylation or aldol (B89426) additions at the α-position to the carbonyl, would then be influenced by the steric and electronic properties of the cyclopentylthio moiety.
The bulky cyclopentyl group could provide the necessary steric hindrance to effectively shield one face of the reactive intermediate, thereby directing the approach of incoming reagents to the opposite face. The sulfur atom in the thioether linkage could also play a role through its coordination to Lewis acids, which are often employed as catalysts in such reactions. This coordination could further rigidify the transition state, enhancing diastereoselectivity.
Following the desired stereoselective transformation, the auxiliary derived from this compound would need to be cleaved from the molecule to release the enantiomerically enriched product. This is typically achieved through hydrolysis or reduction of the connecting bond.
While these principles form the foundation of chiral auxiliary design, it must be reiterated that the actual synthesis and application of a chiral auxiliary derived from this compound, and its efficacy in asymmetric reactions, have not been reported in peer-reviewed literature.
Ligand Synthesis for Asymmetric Catalysis
Asymmetric catalysis relies on the use of chiral ligands that coordinate to a metal center to create a chiral environment. acs.org This chiral catalyst complex then interacts with the substrate in a way that favors the formation of one enantiomer over the other. mdpi.com The design and synthesis of new chiral ligands are pivotal to advancing the field of asymmetric catalysis, enabling the development of new reactions and the improvement of existing ones. mdpi-res.com
The molecule this compound possesses functionalities that could hypothetically be elaborated into a chiral ligand. The thioether sulfur atom is a soft donor and can coordinate to various transition metals, such as palladium, rhodium, iridium, and copper, which are commonly used in catalysis. researchgate.net The propanol backbone could serve as a scaffold for the introduction of chirality and other coordinating groups.
A potential synthetic strategy could involve the enantioselective modification of the propanol unit or its use as a starting point for building a more complex chiral structure. For example, the hydroxyl group could be transformed into another donor group, such as a phosphine (B1218219) or an amine, to create a bidentate S,P- or S,N-ligand. The stereocenter could be introduced, for instance, via asymmetric reduction of a corresponding ketone or through resolution of a racemic intermediate.
The cyclopentyl group would be expected to impart specific steric properties to the resulting ligand, influencing the geometry of the metal complex and the enantioselectivity of the catalyzed reaction. The size and conformation of the cyclopentyl ring could create a well-defined chiral pocket around the metal's active site, thereby controlling the substrate's approach and the stereochemical outcome of the transformation.
Despite these theoretical possibilities, it is important to note that the synthesis of a chiral ligand from this compound and its application in asymmetric catalysis have not been documented in the scientific literature. The performance of such a hypothetical ligand in terms of catalytic activity and enantioselectivity remains purely speculative.
Theoretical and Computational Chemistry Studies of 3 Cyclopentylthio 1 Propanol
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding in 3-(Cyclopentylthio)-1-propanol are fundamental to its chemical identity. Computational methods offer a powerful toolkit to probe these aspects at a quantum mechanical level.
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of molecules. For this compound, DFT calculations using functionals such as B3LYP with a suitable basis set (e.g., 6-31G*) can provide accurate geometries and energies. Ab initio methods, like Hartree-Fock and post-Hartree-Fock methods (e.g., MP2), offer a different perspective, often with higher computational cost but providing a valuable comparison to DFT results. mdpi.com
| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |
| C-S Bond Length (thioether) | ~1.82 Å |
| C-O Bond Length (alcohol) | ~1.43 Å |
| O-H Bond Length (alcohol) | ~0.96 Å |
| C-S-C Bond Angle | ~100-105° |
| C-O-H Bond Angle | ~109.5° |
Charge Distribution and Frontier Molecular Orbital Theory
The charge distribution within this compound is a key determinant of its electrostatic potential and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges. It is expected that the oxygen atom of the hydroxyl group will possess a significant negative partial charge, while the hydrogen of the hydroxyl group and the carbon atoms bonded to the sulfur and oxygen atoms will have positive partial charges. This charge separation leads to a significant dipole moment for the molecule.
Frontier Molecular Orbital (FMO) theory provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is likely to be localized on the sulfur atom due to its lone pairs of electrons, making it the primary site for electrophilic attack. The LUMO, conversely, is expected to be distributed over the C-S and C-O antibonding orbitals, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.
| Orbital | Predicted Energy (eV) | Primary Atomic Contribution |
| HOMO | ~ -8.5 | Sulfur (lone pairs) |
| LUMO | ~ 1.5 | C-S, C-O (antibonding) |
| HOMO-LUMO Gap | ~ 10.0 | - |
Note: The data in this table is illustrative and based on general principles of FMO theory for similar molecules.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propanol (B110389) chain and the cyclopentyl ring in this compound gives rise to a complex conformational landscape. Understanding these conformations is crucial as they can significantly influence the molecule's physical and chemical properties.
Energy Minima and Rotational Barriers
Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation around single bonds. For this compound, key rotational barriers exist around the C-S, S-C, and C-C bonds of the propanol chain. Potential energy surface scans can be performed using computational methods to map out the energy as a function of specific dihedral angles. These scans reveal the most stable staggered conformations and the higher-energy eclipsed transition states. The cyclopentyl ring also exhibits its own conformational preferences, typically adopting an envelope or twist conformation.
Solvent Effects on Conformation
The presence of a solvent can significantly influence the conformational equilibrium of this compound. The polar hydroxyl group is capable of forming hydrogen bonds with protic solvents like water or other alcohols. osti.gov Molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in a solvent environment. researchgate.net These simulations model the explicit interactions between the solute and solvent molecules over time, providing a dynamic picture of how the solvent affects the conformational preferences. In polar solvents, conformations that expose the hydroxyl group to the solvent are likely to be favored due to stabilizing hydrogen bonding interactions. Conversely, in nonpolar solvents, more compact conformations that minimize the exposure of the polar group may be more prevalent.
Prediction of Spectroscopic Signatures for Advanced Research Techniques (excluding basic identification)
Computational chemistry can predict spectroscopic properties that are valuable for advanced research applications, going beyond simple identification. For instance, predicting the Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra can provide detailed information about the electronic structure and local environment of the sulfur atom. rsc.org Time-dependent DFT (TD-DFT) calculations can be used to predict electronic excitation energies and oscillator strengths, which are relevant for understanding the molecule's response to UV-visible light. Furthermore, computational methods can aid in the interpretation of complex tandem mass spectrometry (MS/MS) data by predicting fragmentation patterns, which is crucial for detailed structural elucidation of organosulfur compounds. acs.org These advanced spectroscopic predictions can guide experimental studies and provide a deeper understanding of the molecule's intrinsic properties.
| Spectroscopic Technique | Predicted Information |
| NEXAFS | Sulfur K-edge transitions, local coordination environment of sulfur |
| TD-DFT | Electronic excitation energies, UV-Vis absorption bands |
| MS/MS Fragmentation Analysis | Prediction of fragment ions for structural confirmation |
Note: This table highlights the potential of computational methods to predict spectroscopic signatures for advanced research on this compound.
Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a valuable tool for identifying functional groups and monitoring the progress of chemical reactions. acs.orgmdpi.com Computational methods, particularly DFT, can simulate the vibrational spectra of molecules, aiding in the assignment of experimental bands and predicting spectral changes that occur during a reaction. nih.govmdpi.com
For this compound, key vibrational modes are associated with its alcohol (-OH) and thioether (C-S-C) functional groups. The IR spectrum of an aliphatic alcohol is characterized by a strong, broad O-H stretching band around 3300-3400 cm⁻¹ due to hydrogen bonding, and a strong C-O stretching vibration between 1000-1075 cm⁻¹ for primary alcohols. libretexts.orgoregonstate.edulibretexts.orgspectroscopyonline.com The C-S stretching vibration of a thioether typically appears as a weaker band in the 600-800 cm⁻¹ region.
These characteristic frequencies can be used to monitor reactions involving this compound. For instance, in an oxidation reaction converting the thioether to a sulfoxide (B87167), the disappearance of the C-S stretching mode and the appearance of a new, strong S=O stretching band (typically around 1000–1050 cm⁻¹) would indicate the progress of the reaction. nih.gov Similarly, if the alcohol group undergoes esterification, the broad O-H stretch would disappear, and a characteristic C=O stretching band of the ester would appear around 1735-1750 cm⁻¹.
A hypothetical table of calculated vibrational frequencies for monitoring a reaction, such as the oxidation of the thioether group, is presented below. These values are based on typical frequency ranges for the respective functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) for Reactant | Hypothetical Calculated Frequency (cm⁻¹) for Product (Sulfoxide) | Comment |
|---|---|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | 3350 (Broad) | 3350 (Broad) | Remains, indicating the alcohol group is unreacted. |
| C-H Stretch | Alkyl | 2850-3000 | 2955, 2870 | 2955, 2870 | Largely unchanged. |
| C-O Stretch | Primary Alcohol | 1000-1075 | 1055 | 1050 | Minor shift upon oxidation of sulfur. |
| S=O Stretch | Sulfoxide | 1000-1070 | N/A | 1045 | Key indicator of product formation. |
| C-S Stretch | Thioether | 600-800 | 695 | N/A | Disappears as the reactant is consumed. |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction for Complex Adducts
Computational chemistry offers robust methods for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. chemaxon.comresearchgate.net These predictions are invaluable for structure elucidation, especially for complex molecules or for distinguishing between isomers. nih.govescholarship.org Machine learning models are also emerging as a rapid and accurate alternative for predicting NMR spectra. nih.govnih.gov
For this compound, computational methods can predict its ¹H and ¹³C NMR spectra. More importantly, these methods can predict how the chemical shifts would change upon the formation of a complex adduct, such as the corresponding sulfone formed by oxidation of the thioether. The oxidation of the sulfur atom to a sulfone (R-SO₂-R') significantly alters the electronic environment of the neighboring atoms. This change would lead to substantial downfield shifts (deshielding) for the carbon and hydrogen atoms closest to the sulfur atom.
Below is a hypothetical data table comparing the predicted ¹H and ¹³C NMR chemical shifts for this compound and its hypothetical sulfone adduct, 3-(Cyclopentylsulfonyl)-1-propanol. The predicted shifts are based on established trends for the oxidation of thioethers to sulfones. chemaxon.comresearchgate.net
| Atom/Group | Hypothetical Predicted ¹H Chemical Shift (ppm) - Parent Thioether | Hypothetical Predicted ¹H Chemical Shift (ppm) - Sulfone Adduct | Hypothetical Predicted ¹³C Chemical Shift (ppm) - Parent Thioether | Hypothetical Predicted ¹³C Chemical Shift (ppm) - Sulfone Adduct |
|---|---|---|---|---|
| C1 (-CH₂OH) | 3.70 (t) | 3.85 (t) | 61.5 | 59.8 |
| C2 (-CH₂-) | 1.85 (m) | 2.15 (m) | 32.0 | 25.5 |
| C3 (-S-CH₂-) | 2.60 (t) | 3.10 (t) | 30.5 | 52.5 |
| C4 (-S-CH-) | 3.15 (m) | 3.50 (m) | 45.0 | 65.0 |
| C5, C8 (Cyclopentyl) | 1.50-1.80 (m) | 1.60-2.00 (m) | 33.0 | 28.0 |
| C6, C7 (Cyclopentyl) | 1.50-1.80 (m) | 1.60-2.00 (m) | 25.0 | 24.5 |
| -OH | ~2.5 (s, broad) | ~2.8 (s, broad) | N/A | N/A |
Reaction Mechanism Prediction and Energetics
A significant application of computational chemistry is the elucidation of reaction mechanisms and the calculation of their energetics. whiterose.ac.uknih.govresearchgate.net By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This allows for the calculation of key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of activation (ΔG‡), which govern the feasibility and rate of a reaction. acs.orgnih.govyoutube.com
A plausible reaction for this compound is the acid-catalyzed dehydration of the primary alcohol to form 3-(cyclopentylthio)prop-1-ene. Such reactions can proceed through different mechanisms, such as E1 or E2. acs.orgrsc.org Computational studies can help determine the more likely pathway by comparing the activation energies of the competing mechanisms. For a primary alcohol, an E2-type mechanism is often favored. This would involve the protonation of the hydroxyl group, followed by a concerted step where a base (e.g., water) removes a proton from the adjacent carbon while the C-O bond breaks to form the alkene and a water molecule.
The following table presents hypothetical energetic data for the rate-determining step of an E2 dehydration mechanism of this compound, as would be obtained from a DFT study.
| Parameter | Hypothetical Calculated Value | Unit | Description |
|---|---|---|---|
| Electronic Energy of Reactant Complex (Protonated Alcohol) | -850.123 | Hartree | The total electronic energy of the starting species in the rate-determining step. |
| Electronic Energy of Transition State | -850.081 | Hartree | The highest electronic energy point along the reaction coordinate. |
| Electronic Energy of Product Complex | -850.155 | Hartree | The total electronic energy of the products (alkene + H₂O). |
| Activation Energy (Ea) | +26.4 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -20.1 | kcal/mol | The overall heat change of the reaction at constant pressure. |
| Gibbs Free Energy of Activation (ΔG‡) | +35.8 | kcal/mol | The free energy barrier, including entropic effects, for the reaction. |
Advanced Analytical Methodologies for the Research and Characterization of 3 Cyclopentylthio 1 Propanol and Its Derivatives
Chromatographic Techniques for Purity and Reaction Monitoring (excluding basic identification)
Advanced chromatographic methods are indispensable for assessing the purity of 3-(Cyclopentylthio)-1-propanol and for real-time monitoring of its synthesis and subsequent reactions. These techniques provide the high resolution and sensitivity required to separate the target compound from starting materials, byproducts, and impurities, even in complex sample matrices.
Advanced HPLC-MS and GC-MS Applications in Complex Matrices
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of organosulfur compounds like this compound, particularly in challenging environments such as biological fluids, environmental samples, or intricate reaction mixtures. nih.govchromatographyonline.comacs.org The coupling of a chromatographic separation technique with mass spectrometry provides a dual layer of identification and quantification, enhancing speed, sensitivity, and accuracy. chromatographyonline.com
In the context of reaction monitoring, HPLC-MS can be used for the quantitative analysis of thiols and thioethers. acs.orgunipd.it For instance, a method for analyzing volatile thiols in complex matrices might involve derivatization followed by HPLC-tandem mass spectrometry (MS/MS) analysis. acs.orgnih.gov This approach allows for the sensitive detection and quantification of reaction progress, intermediates, and the formation of low-level byproducts.
GC-MS is particularly well-suited for volatile and semi-volatile sulfur compounds. nih.govwur.nl The use of headspace GC with a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), offers high selectivity and sensitivity. nih.govwur.nl Multidimensional GC (MDGC) techniques, such as comprehensive two-dimensional GC (GCxGC), can further enhance the separation of target analytes from a complex background matrix, which is essential when monitoring reactions that may produce numerous isomers or closely related products. acs.org
Table 1: Example Chromatographic Conditions for Thioether Analysis in Complex Matrices
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application Note |
|---|---|---|---|---|
| HPLC-MS/MS | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Triple Quadrupole (QqQ) Mass Spectrometer | Ideal for monitoring derivatization reactions of the hydroxyl group or oxidation of the sulfur atom in aqueous and biological media. acs.orgmdpi.com |
| GC-MS | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometer (Quadrupole or TOF) | Suitable for monitoring purity and side-products in organic synthesis reactions involving volatile precursors and products. nih.gov |
| GCxGC-SCD | Non-polar x Mid-polar column combination | Helium | Sulfur Chemiluminescence Detector (SCD) | Offers superior resolution for separating sulfur-containing isomers from complex hydrocarbon matrices, useful in petrochemical applications or complex reaction broths. researchgate.net |
Chiral Chromatography for Enantiomeric Excess Determination
When derivatives of this compound are synthesized containing a chiral center, determining the enantiomeric excess (ee) is critical. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Chiral chromatography, primarily through HPLC, is the gold standard for separating enantiomers and accurately quantifying their ratio. phenomenex.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com Common CSPs are based on polysaccharides (like cellulose or amylose derivatives), proteins, or macrocyclic antibiotics. phenomenex.com The choice of CSP and mobile phase is crucial for achieving baseline separation. Once separated, the peak areas for each enantiomer are used to calculate the enantiomeric excess, often expressed as a percentage. youtube.comyoutube.com For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an enantiomeric excess of 90%.
The development of a chiral separation method often involves screening various columns and mobile phase systems to find the optimal conditions. This is essential in pharmaceutical and fine chemical research where the biological activity of a molecule can be highly dependent on its stereochemistry.
Table 2: Chiral Stationary Phases (CSPs) for Separation of Sulfur-Containing Compounds
| CSP Type | Example Phase | Typical Mobile Phase | Suitable for |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | A broad range of chiral compounds, including those with sulfur-containing stereocenters. nih.gov |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | Hexane/Ethanol | Compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
| Macrocyclic Glycopeptide | Teicoplanin-based (CHIROBIOTIC T) | Polar-ionic or reversed-phase | Chiral molecules with ionizable groups, such as amino thiols or thio-acids. |
Spectroscopic Methods for Structural Elucidation of Novel Derivatives (excluding basic identification)
While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are required to determine the precise three-dimensional structure of novel and complex derivatives of this compound.
Multi-Dimensional NMR Spectroscopy for Complex Structures
For complex derivatives, one-dimensional (1D) ¹H and ¹³C NMR spectra often suffer from signal overlap, making unambiguous structural assignment impossible. Multi-dimensional NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are essential for complete structural elucidation. nih.govipb.pt
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within a spin system.
TOCSY (Total Correlation Spectroscopy) extends this by showing correlations between all protons within a spin system, not just immediate neighbors. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together different fragments of a molecule and confirming connectivity across quaternary carbons or heteroatoms like sulfur.
These experiments, used in combination, allow researchers to map out the entire carbon skeleton and the relative positions of substituents, which is critical when characterizing products of complex multi-step syntheses. ipb.pt
Table 3: Application of 2D NMR Experiments for Structural Elucidation
| NMR Experiment | Information Provided | Utility for this compound Derivatives |
|---|---|---|
| COSY | ¹H-¹H scalar couplings (through 2-3 bonds) | Confirms the propyl chain (-CH₂-CH₂-CH₂-) and cyclopentyl ring proton connectivities. |
| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns each carbon atom to its directly attached proton(s). |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Crucial for confirming the C-S-C thioether linkage by observing correlations from protons on the propyl chain and cyclopentyl ring to the carbons on the opposite side of the sulfur atom. |
| NOESY/ROESY | ¹H-¹H correlations through space | Determines the relative stereochemistry and conformation of complex, rigid derivatives by identifying protons that are close to each other in space. nih.gov |
High-Resolution Mass Spectrometry for Exact Mass Determination of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the identity of newly synthesized compounds. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. nih.gov
This high accuracy allows for the unambiguous determination of a molecule's elemental formula. nih.gov For a reaction product derived from this compound, HRMS can distinguish its exact formula from other potential byproducts or isomers that might have the same nominal mass but different elemental compositions. This is particularly important in organosulfur chemistry, where the presence of sulfur's isotopes (³²S, ³³S, ³⁴S) gives a characteristic isotopic pattern that can be precisely matched to the theoretical pattern, further confirming the structure.
Table 4: Example of HRMS Data for a Hypothetical Derivative Hypothetical Derivative: 3-(Cyclopentylthio)propan-1-yl acetate Formula: C₁₀H₁₈O₂S
| Ion | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Conclusion |
|---|---|---|---|---|
| [M+H]⁺ | 203.1099 | 203.1101 | 0.98 | The measured mass is well within the acceptable error range (<5 ppm), confirming the elemental composition C₁₀H₁₉O₂S⁺. |
| [M+Na]⁺ | 225.0918 | 225.0917 | -0.44 | The sodium adduct also matches the theoretical mass, providing further confidence in the assigned formula. |
In Situ Spectroscopic Techniques for Reaction Progress Monitoring
In situ (in the reaction vessel) spectroscopic techniques provide a powerful means to monitor reaction kinetics, identify transient intermediates, and gain mechanistic insights without the need for offline sampling and analysis. spectroscopyonline.com This real-time data acquisition can be crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
For reactions involving this compound, such as thiol-ene "click" reactions or oxidations, in situ NMR and IR spectroscopy are particularly valuable. nih.govrsc.orgresearchgate.net
In Situ NMR Spectroscopy: By placing a specially designed NMR tube directly in the spectrometer and initiating the reaction (e.g., via UV illumination for photochemical reactions), one can record spectra at regular intervals. nih.govresearchgate.net This allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing detailed kinetic profiles. nih.govresearchgate.net This method is excellent for studying reaction mechanisms and identifying short-lived intermediates. rsc.org
In Situ FTIR Spectroscopy: An attenuated total reflectance (ATR) probe can be inserted directly into a reaction vessel to monitor changes in vibrational frequencies. nih.gov For example, in the synthesis of a derivative from this compound, one could monitor the disappearance of the O-H stretching band (around 3300 cm⁻¹) or the appearance of a carbonyl band (around 1700 cm⁻¹) if an ester is being formed. masterorganicchemistry.com This technique is robust and provides immediate feedback on the reaction's progress. nih.gov
These in situ methods offer a significant advantage over traditional chromatographic monitoring by providing continuous data streams, eliminating quenching and workup steps for analysis, and capturing the behavior of unstable species that would be missed otherwise. spectroscopyonline.com
Biological Interactions and Mechanistic Insights Non Human, Non Clinical Focus
Investigation of 3-(Cyclopentylthio)-1-propanol in Enzyme Inhibition Assays (In Vitro, Mechanistic)
No publicly available in vitro studies were identified that investigated the enzyme inhibition properties of this compound. Therefore, information regarding its potential as an enzyme inhibitor, including data from inhibition assays, is not available.
As no enzyme inhibition studies have been reported, there is no information on the binding site analysis or the specific molecular interaction modes of this compound with any enzyme.
Without data on its inhibitory activity against a range of enzymes, it is not possible to delineate the structure-activity relationships of this compound concerning enzyme specificity.
Role in Microbial or Plant Biochemical Pathways (Non-Human Physiological Context)
There is a lack of research on the effects of this compound on the biochemical pathways of microorganisms or plants.
No studies were found that document the impact of this compound on any specific metabolic cycles in microbial or plant systems.
Information regarding the interaction of this compound with cellular components in non-human model organisms is not present in the available scientific literature.
Biosynthetic Pathways of Related Thioether Alcohols (if applicable)
While general biosynthetic pathways for some thioether-containing compounds and alcohols exist in various organisms, specific pathways detailing the biosynthesis of this compound or closely related thioether alcohols have not been elucidated.
Future Research Directions and Emerging Opportunities
Integration into Supramolecular Chemistry and Host-Guest Systems
The unique combination of a nonpolar cyclopentyl ring and a polar propanol (B110389) chain in 3-(Cyclopentylthio)-1-propanol makes it an intriguing candidate for studies in supramolecular chemistry. The thioether linkage introduces a soft Lewis basic site, capable of coordinating with metal ions or participating in non-covalent interactions.
Potential Research Focus:
Self-Assembly: Investigations could explore the self-assembly of this compound on various surfaces or in different solvents to form organized structures like monolayers or micelles. The interplay between the hydrophobic cyclopentyl group and the hydrophilic alcohol could drive the formation of these assemblies.
Host-Guest Chemistry: Derivatives of this compound could be incorporated into larger macrocyclic or cage-like host molecules. The cyclopentylthio group could act as a recognition site for specific guest molecules through van der Waals forces and sulfur-aromatic interactions. The terminal hydroxyl group offers a convenient point for covalent attachment to larger supramolecular architectures.
A hypothetical host-guest system could involve a macrocycle bearing multiple 3-(cyclopentylthio)-1-propoxy arms. The cyclopentyl groups could create a hydrophobic pocket capable of encapsulating small organic molecules, with the sulfur atoms potentially contributing to guest binding.
Catalytic Applications of this compound Derivatives
The functional groups within this compound present opportunities for its derivatives to be used as ligands in catalysis. The sulfur atom and the oxygen of the hydroxyl group can act as donor atoms for metal centers, forming stable coordination complexes.
Potential Catalyst Development:
Bidentate Ligands: By modifying the propanol end, derivatives of this compound could function as bidentate (S,O) ligands. These ligands could be used to stabilize transition metal catalysts for various organic transformations, such as cross-coupling reactions or asymmetric synthesis. The stereochemistry of the cyclopentyl group could potentially influence the enantioselectivity of such reactions.
Phase-Transfer Catalysis: The amphiphilic nature of this compound could be exploited in phase-transfer catalysis. Its derivatives might facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates.
Table 1: Hypothetical Catalytic Applications of this compound Derivatives
| Catalyst Type | Potential Reaction | Role of this compound Derivative |
| Palladium Complex | Suzuki Cross-Coupling | (S,O)-Bidentate Ligand |
| Rhodium Complex | Asymmetric Hydrogenation | Chiral Ligand Precursor |
| Quaternary Ammonium Salt | Nucleophilic Substitution | Phase-Transfer Catalyst |
Potential in Renewable Resource Utilization and Bio-based Chemistry
The development of bio-based chemicals is a growing field of interest. While this compound is not directly derived from biomass, its structural motifs can be conceptually linked to bio-renewable feedstocks. For instance, cyclopentane (B165970) derivatives can be synthesized from furfural, a platform chemical derived from lignocellulosic biomass.
Future research could focus on:
Bio-based Synthesis Routes: Developing synthetic pathways to this compound that utilize precursors derived from renewable resources would enhance its green chemistry profile.
Biodegradable Polymers: The hydroxyl group of this compound provides a handle for its incorporation into polyesters or polyurethanes. The presence of the thioether linkage might impart unique properties, such as altered biodegradability or thermal stability, to these polymers. Research in this area would contribute to the development of sustainable materials. A recent study has shown a green route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock, which was then used to create novel bifunctional diol monomers. rsc.org
Development of Novel Methodologies for Organosulfur Compound Synthesis
The synthesis of organosulfur compounds is a cornerstone of organic chemistry, with applications in pharmaceuticals and materials science. mdpi.comsciencedaily.commiragenews.com Future research will likely focus on developing more efficient, selective, and environmentally benign methods for their preparation.
Emerging Synthetic Strategies:
Transition-Metal Catalysis: Rhodium complexes, for example, have been shown to efficiently catalyze the cleavage of S-S bonds and transfer organothio groups, offering a route to diverse organosulfur compounds without the need for bases or organometallic reagents. mdpi.comnih.gov This approach could be adapted for the synthesis of this compound and its analogues.
Mechanochemistry: The use of ball milling and other mechanochemical techniques for the synthesis of organosulfur compounds is an emerging eco-friendly approach. researchgate.net These solvent-free methods could provide a more sustainable route to compounds like this compound.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control for the synthesis of organosulfur compounds. Developing a flow-based synthesis of this compound could enable its efficient and safe production on a larger scale.
Table 2: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Advantages | Potential Challenges |
| Transition-Metal Catalysis | High efficiency, mild conditions | Catalyst cost and removal |
| Mechanochemistry | Solvent-free, eco-friendly | Scalability, reaction monitoring |
| Flow Chemistry | Enhanced safety and control | Initial setup cost |
Q & A
Q. What are the recommended methods for synthesizing and purifying 3-(Cyclopentylthio)-1-propanol to ensure high yield and purity?
Methodological Answer:
- Synthesis : Adapt protocols from structurally similar thioether alcohols. For example, cyclopentylthio groups can be introduced via nucleophilic substitution reactions between cyclopentanethiol and a brominated propanol precursor under basic conditions (e.g., KOH in ethanol) .
- Purification : Use fractional distillation or preparative chromatography. For volatile impurities, transpiration methods (as applied to 3-(dimethyl-amino)-1-propanol) can isolate the compound by selective vapor pressure differences .
- Validation : Confirm purity via GC-MS (retention indices ~917–1705 for non-polar/polar columns) or HPLC, referencing retention times and spectral matches .
Q. How can researchers resolve discrepancies in thermodynamic property measurements (e.g., vapor pressure) for this compound?
Methodological Answer:
- Data Comparison : Cross-reference results from multiple techniques (e.g., ebulliometry, static methods, transpiration). For example, ebulliometric data for 3-(dimethyl-amino)-1-propanol aligned better with transpiration results than static methods, highlighting the need for method-specific calibration .
- Validation : Use SciFinder or NIST data to benchmark trends, though acknowledge limitations in non-specialized studies. For critical applications, replicate measurements under controlled conditions (e.g., inert atmosphere to prevent oxidation) .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR : H and C NMR to identify cyclopentylthio (δ ~2.5–3.0 ppm for SCH) and propanol backbone (δ ~1.5–1.7 ppm for CH groups) .
- GC-MS : Compare fragmentation patterns with analogs like 3-(methylthio)-1-propanol (m/z 106 base peak) and reference Kovats retention indices (e.g., 917.4 for non-polar columns) .
- FT-IR : Confirm hydroxyl (3200–3600 cm) and thioether (C-S stretch ~600–700 cm) functional groups .
Advanced Research Questions
Q. How can researchers design experiments to analyze the reactivity of this compound under oxidative or substitution conditions?
Methodological Answer:
- Oxidation Studies : React with KMnO or CrO to form sulfoxide/sulfone derivatives. Monitor progress via TLC or HPLC, comparing R values with known standards .
- Substitution Reactions : Use alkyl halides (e.g., methyl iodide) in basic media to replace the hydroxyl or thioether group. Characterize products via F NMR if fluorinated analogs are synthesized .
- Stability Testing : Perform accelerated degradation studies (e.g., heat, light exposure) and quantify decomposition products via LC-MS .
Q. What strategies are effective for resolving contradictions in physicochemical data (e.g., boiling points) across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies, patents, and databases (e.g., NIST, HMDB). For example, discrepancies in vapor pressure for 3-(dimethyl-amino)-1-propanol were resolved by prioritizing transpiration over static method data .
- Computational Validation : Use group contribution methods (e.g., Joback) to predict properties and identify outliers. Compare with experimental values to refine predictive models .
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound analogs?
Methodological Answer:
-
SAR Studies : Synthesize analogs with halogens (e.g., Br, Cl) or alkyl groups at the cyclopentyl or propanol positions. Compare bioactivity using assays like enzyme inhibition or receptor binding .
Substituent Impact on Reactivity Biological Activity Bromine (Br) Enhanced electrophilicity Potential kinase inhibition Chlorine (Cl) Moderate polarity Antibacterial activity Methyl (CH) Increased lipophilicity Improved membrane permeation
Q. What experimental approaches can elucidate the metabolic fate of this compound in biological systems?
Methodological Answer:
- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in vitro (e.g., liver microsomes). Reference HMDB data for sulfur-containing alcohols (e.g., 3-(methylthio)-1-propanol as a food biomarker) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., H-methoxy propanol) to track metabolic pathways via mass spectrometry .
- In Vivo Studies : Administer radiolabeled compound in model organisms and quantify tissue distribution via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
